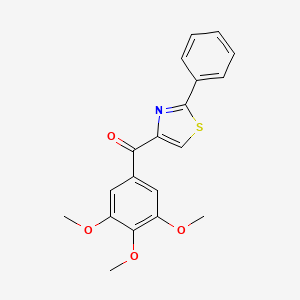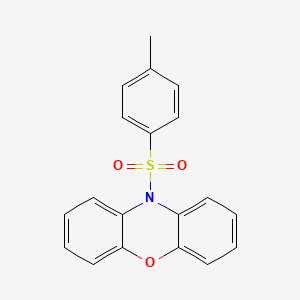
Calcium channel-modulator-1
Vue d'ensemble
Description
Calcium channel-modulator-1, also known as calcium homeostasis modulator 1, is a voltage-dependent ion channel that plays a crucial role in regulating intracellular calcium levels. This compound is involved in various physiological processes, including neuronal excitability and neurotransmitter release. It has been identified as a significant player in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium channel-modulator-1 involves the expression of its gene in suitable host cells. The gene encoding calcium homeostasis modulator 1 is cloned into an expression vector, which is then introduced into host cells such as mammalian cells. The cells are cultured under specific conditions to promote the expression of the protein. The protein is then purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium channel-modulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced derivatives. Substitution reactions can yield various substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
Calcium channel-modulator-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ion channel behavior and calcium signaling pathways.
Biology: It is used to investigate the role of calcium signaling in cellular processes such as apoptosis and cell proliferation.
Medicine: It is studied for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s disease, by modulating calcium homeostasis.
Industry: It is used in the development of biosensors and diagnostic tools for detecting calcium levels in biological samples .
Mécanisme D'action
Calcium channel-modulator-1 exerts its effects by forming a pore in the plasma membrane that allows the passage of calcium ions. The channel is regulated by membrane voltage and extracellular calcium concentration. When the extracellular calcium concentration is low, the channel opens, allowing calcium ions to flow into the cell. This influx of calcium ions triggers various cellular responses, including neurotransmitter release and changes in neuronal excitability. The channel is also involved in the regulation of amyloid-beta metabolism, which is implicated in the pathogenesis of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Calcium channel-modulator-1 is unique compared to other calcium channels due to its specific regulation by extracellular calcium concentration and its involvement in amyloid-beta metabolism. Similar compounds include:
Calcium channel-modulator 2: Another member of the calcium homeostasis modulator family, but with different regulatory properties.
Calcium channel-modulator 3: Similar to calcium channel-modulator 1 but with distinct tissue distribution and functional roles.
Calcium channel-modulator 4: Involved in different physiological processes and has unique regulatory mechanisms
These compounds share some similarities in their structure and function but differ in their specific regulatory mechanisms and physiological roles.
Propriétés
IUPAC Name |
3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYDIZPHIUSZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one](/img/structure/B1663109.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)
![6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)







